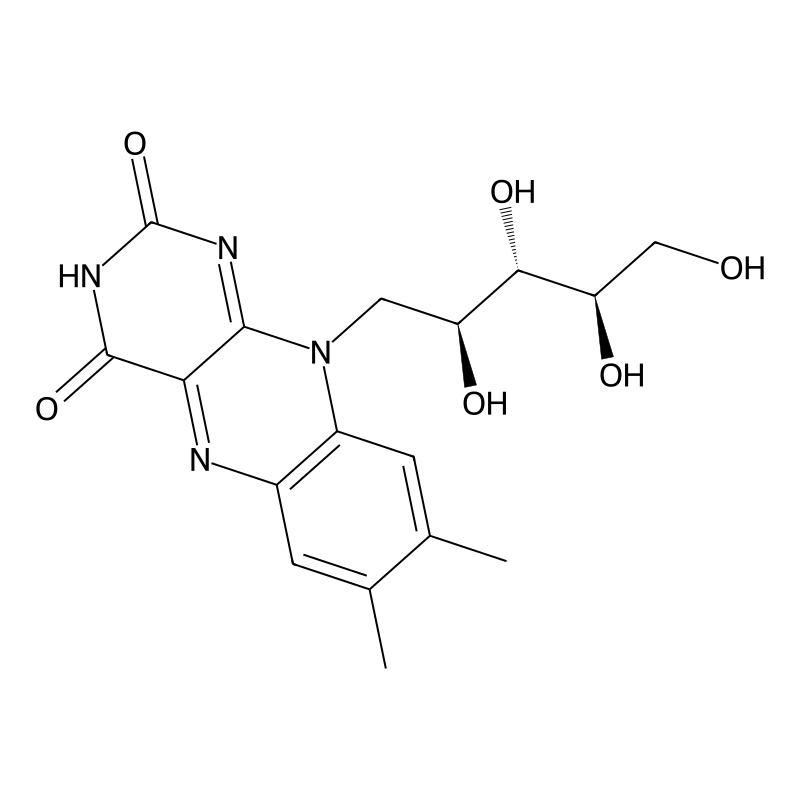

Riboflavin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML

Slightly soluble in alcohols; insoluble in lipid solvents

Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol

In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C

0.0847 mg/mL

Solubility in water, g/100ml at 25Â °C: 0.01

Synonyms

Canonical SMILES

Isomeric SMILES

Hydrogel Synthesis

Riboflavin's ability to absorb light can be harnessed to initiate the formation of hydrogels. In a process called photopolymerization, riboflavin reacts with specific molecules in the presence of light, triggering the cross-linking that creates a hydrogel structure. This method offers precise control over the hydrogel's properties, making it useful for applications in drug delivery and tissue engineering [].

Environmental Remediation

Researchers are exploring the potential of riboflavin for degrading pollutants in water. When exposed to light, riboflavin generates reactive oxygen species that can break down various environmental contaminants, including pesticides, herbicides, and aromatic compounds []. This approach holds promise for developing environmentally friendly methods for water purification.

Riboflavin in Corneal Cross-Linking

Beyond its photochemical properties, riboflavin plays a crucial role in a medical procedure called corneal cross-linking. This technique is used to treat keratoconus, a degenerative eye disease that weakens the cornea. In corneal cross-linking, riboflavin is applied to the cornea followed by exposure to ultraviolet A (UVA) light. The combination of riboflavin and UVA light triggers the cross-linking of collagen fibers within the cornea, strengthening its structure and improving its resistance to deformation []. This minimally invasive procedure can help to stabilize the cornea and prevent further vision loss in patients with keratoconus.

Riboflavin, also known as vitamin B2, is a water-soluble vitamin that plays a crucial role in various biological processes. It is essential for the formation of two major coenzymes: flavin mononucleotide and flavin adenine dinucleotide. These coenzymes are integral to energy metabolism, cellular respiration, and the production of antibodies, as well as supporting normal growth and development. Riboflavin is vital for the metabolism of carbohydrates, proteins, and fats, and it aids in maintaining healthy levels of homocysteine, thus potentially reducing the risk of cardiovascular diseases .

- In Biological Systems: Riboflavin is a precursor to two essential coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) [, ]. These coenzymes participate in numerous cellular processes, including energy production, metabolism of fats and carbohydrates, and antioxidant activity [, ].

Riboflavin participates in numerous redox reactions due to its ability to accept and donate electrons. It can exist in three forms: oxidized, half-reduced, and fully reduced. This versatility allows riboflavin to act as a mediator in one- or two-electron transfer processes, which are fundamental in biological systems. The coenzymes derived from riboflavin facilitate oxidation-reduction reactions in various enzymatic pathways .

Riboflavin's photochemistry is complex; it can produce reactive oxygen species when exposed to light. Under ultraviolet or visible light, riboflavin can generate superoxide anion radicals and singlet oxygen, which can lead to oxidative stress in biological systems

Riboflavin is essential for several physiological functions:

Riboflavin can be synthesized through both biological and chemical methods:

- Biological Synthesis: In microorganisms such as bacteria and fungi, riboflavin is synthesized from precursors like ribulose 5-phosphate and guanosine triphosphate through a series of enzymatic reactions leading to lumazine synthase activity and subsequent formation of riboflavin.

- Chemical Synthesis: The first total synthesis was achieved by Richard Kuhn's group using substituted anilines and alloxan. Modern industrial methods often utilize fermentation processes involving specific strains of bacteria that produce riboflavin efficiently .

Riboflavin has various applications:

- Nutritional Supplement: It is commonly added to food products and dietary supplements to prevent deficiency.

- Food Industry: Used as a colorant (E101) due to its bright yellow color.

- Pharmaceuticals: Incorporated into formulations for its antioxidant properties.

- Cosmetics: Utilized for its skin health benefits due to its role in cellular metabolism .

Research indicates that riboflavin interacts with several compounds:

- Antioxidants: It can enhance the effectiveness of other antioxidants when used together.

- Minerals: Certain metal ions can influence the stability and bioavailability of riboflavin.

- Drugs: Riboflavin may affect the metabolism of certain medications, necessitating careful consideration in clinical settings

Several compounds share structural or functional similarities with riboflavin:

Compound Functionality Unique Features Flavin Mononucleotide Coenzyme involved in redox reactions Directly derived from riboflavin Flavin Adenine Dinucleotide Coenzyme for energy metabolism Involved in ATP production Niacin (Vitamin B3) Essential for metabolic processes Can be synthesized from tryptophan Pyridoxal Phosphate (Vitamin B6) Cofactor for enzymatic reactions Requires riboflavin for conversion from vitamin B6 Thiamine (Vitamin B1) Plays a role in carbohydrate metabolism Different structure but similar coenzyme roles Riboflavin stands out due to its unique ability to participate in one- or two-electron transfer processes essential for various enzymatic reactions across different biological systems. Its role as a precursor to two major coenzymes further distinguishes it from other B vitamins .

Early Observations of Fluorescent Pigments in Biological Materials

The study of riboflavin began with early observations of fluorescent compounds in biological systems. In 1872, English chemist Alexander Wynter Blyth isolated a water-soluble pigment from cow’s milk that emitted yellow-green fluorescence under ultraviolet light, which he termed lactochrome . This discovery marked the first recorded identification of a fluorescent compound later linked to riboflavin.

Decades later, researchers sought to identify accessory food factors beyond thiamine (vitamin B₁). By the early 20th century, the "vitamin B₂ complex" became a focus, encompassing water-soluble factors essential for growth and metabolism. Early investigations into milk, liver, and yeast led to the isolation of additional fluorescent pigments, including ovoflavin (from egg whites) and lactoflavin (from milk), which were later recognized as identical to riboflavin .

Isolation and Structural Characterization (1930s Breakthroughs)

The 1930s witnessed pivotal advancements in riboflavin research, driven by collaborative efforts between chemists and biologists.

Key Contributions to Structural Elucidation

Breakthroughs in Structural Analysis

- Challenges in Purification: Initial attempts to isolate riboflavin required processing over 5,000 liters of milk or 34,000 eggs to obtain 1 gram of the compound .

- Role of Lumiflavin: Kuhn’s team identified lumiflavin, a photodegradation product of riboflavin, which provided critical insights into its structure. Lumiflavin’s crystallization enabled extrapolation of riboflavin’s molecular framework .

- Isoalloxazine Core: Karrer and Kuhn independently confirmed riboflavin’s structure as a 7,8-dimethyl-10-(1-D-ribityl)-isoalloxazine derivative. The ribose moiety was identified as essential for water solubility and enzymatic activity .

Evolution of Terminology: From "Vitamin B₂ Complex" to Riboflavin

The nomenclature of riboflavin evolved alongside its biochemical characterization:

Key Milestones

- 1935: Kuhn and György demonstrated riboflavin’s role in rat growth, solidifying its status as a distinct vitamin .

- 1937: The Council of Pharmacy and Chemistry formalized the name riboflavin to reflect its ribose-flavin composition .

- 1938: Kuhn’s team synthesized riboflavin’s coenzyme forms (FMN and FAD), revealing its enzymatic functions .

The de novo biosynthesis of riboflavin in microorganisms is a highly conserved metabolic pathway that begins with guanosine triphosphate as the primary purine precursor [1] [2]. This pathway represents the primary route for riboflavin production in bacteria, fungi, and plants, distinguishing these organisms from vertebrates, which must obtain riboflavin from dietary sources [3].

Enzymatic Cascade and Gene Organization

The initial committed step in riboflavin biosynthesis is catalyzed by guanosine triphosphate cyclohydrolase II, which converts guanosine triphosphate into 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5'-phosphate, along with formate and pyrophosphate [1] [4]. This enzyme is encoded by the ribA gene in Escherichia coli and the bifunctional ribAB gene in Bacillus subtilis [1] [2]. The overexpression of ribAB in Bacillus subtilis resulted in 25% greater riboflavin production, indicating this as a rate-limiting step in the biosynthetic pathway [1].

Following the initial conversion, the product undergoes a series of sequential reactions involving deamination, side chain reduction, and dephosphorylation. In Ashbya gossypii, these reactions are catalyzed by distinct enzymes: diaminohydroxyphosphoribosylaminopyrimidine reductase encoded by RIB7 and diaminohydroxyphosphoribosylaminopyrimidine deaminase encoded by RIB2 [1] [2]. Notably, in Bacillus subtilis and plants, the order of these reactions is reversed, with deamination occurring prior to reduction, catalyzed by a bifunctional enzyme encoded by ribDG [1] [2].

Kinetic Properties and Regulatory Mechanisms

Detailed kinetic analysis of guanosine triphosphate cyclohydrolase II has revealed significant insights into the enzyme's catalytic mechanism. Pre-steady state analysis demonstrates that the rate-determining step occurs at the beginning of the reaction sequence, with guanosine triphosphate consumption at a rate constant of 0.064 s⁻¹ and product formation at 0.062 s⁻¹ [5]. The enzyme exhibits enhanced activity through specific mutations; a mutant designated Construct E showed a two-fold increase in guanosine triphosphate cyclohydrolase II activity, though with a four-fold increase in the Km value for guanosine triphosphate [6].

Metabolic Integration and Precursor Availability

The availability of guanosine triphosphate represents a major rate-limiting factor for riboflavin overproduction in industrial microorganisms [1]. In Ashbya gossypii, purines such as hypoxanthine and glycine serve as critical nutrients for increasing riboflavin production by three- to four-fold [1]. The guanosine triphosphate precursor is synthesized from amino acids, tetrahydrofolate derivatives, and carbon dioxide through serine, threonine, and glyoxalate cycles [1].

Ribulose-5-Phosphate Utilization in Lumazine Formation

The second major branch of riboflavin biosynthesis involves the utilization of ribulose-5-phosphate derived from the pentose phosphate pathway [1] [2]. This pathway converges with the guanosine triphosphate-derived branch during the formation of 6,7-dimethyl-8-ribityllumazine, the immediate precursor of riboflavin.

3,4-Dihydroxy-2-Butanone 4-Phosphate Synthase Activity

The enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase catalyzes the conversion of ribulose-5-phosphate to 3,4-dihydroxy-2-butanone 4-phosphate and formate [7] [8]. This reaction represents a commitment step in riboflavin biosynthesis and involves complex mechanistic steps including enolization, ketonization, dehydration, skeleton rearrangement, and formate elimination [8]. The enzyme functions as a homodimer of 23 kilodalton subunits and requires magnesium or manganese ions for activity [7] [8].

The catalytic mechanism involves initial enolization with glutamate-174 acting as a general base catalyst in concert with histidine-136 acting as a general acid catalyst [7]. The enolate ion is stabilized by metal ions, histidine-136, and tyrosine-94, while subsequent dehydration is facilitated by cysteine-66 acting as a general acid catalyst [7].

Lumazine Synthase Structure and Function

Lumazine synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine [9] [10]. The enzyme exhibits strict regiospecificity and shows significant substrate preference for the natural S-enantiomer of 3,4-dihydroxy-2-butanone 4-phosphate, with a reaction rate approximately six-fold higher than the R-enantiomer [9].

Kinetic analysis reveals a Km value of 130 micromolar for (3S)-3,4-dihydroxy-2-butanone 4-phosphate and 5 micromolar for the pyrimidine substrate [9]. The enzyme does not catalyze proton exchange between the substrate and solvent water in the absence of the pyrimidine cosubstrate, indicating a specific reaction mechanism involving Schiff base formation followed by phosphate elimination and cyclization [9].

Quaternary Structure and Assembly

In Bacillus subtilis, lumazine synthase forms a remarkable icosahedral capsid structure consisting of 60 beta subunits surrounding a core of three alpha subunits [10] [11]. The beta subunits possess lumazine synthase activity with a specific activity of approximately 12,000 nanomoles per milligram per hour, which remains virtually identical whether in the native enzyme complex or in reconstituted hollow beta-60 capsids [9] [11].

The lumazine synthase from the hyperthermophilic bacterium Aquifex aeolicus displays exceptional thermal stability with an apparent melting temperature of 120 degrees Celsius [12]. Structural comparisons reveal that specific factors determining thermostability involve enhanced hydrophobic interactions and optimized secondary structure arrangements [12].

Flavokinase and Flavin Adenine Dinucleotide Synthase: Conversion to Active Coenzymes

The conversion of riboflavin to its biologically active coenzyme forms represents a crucial step in cellular metabolism, requiring the sequential action of flavokinase and flavin adenine dinucleotide synthase [13] [14]. This process differs significantly between prokaryotic and eukaryotic systems in terms of enzyme organization and regulatory mechanisms.

Prokaryotic Bifunctional Enzyme Systems

In most prokaryotes, both flavokinase and flavin adenine dinucleotide synthase activities are catalyzed by a single bifunctional enzyme, flavin adenine dinucleotide synthase, which consists of a C-terminal riboflavin kinase domain and an N-terminal flavin mononucleotide adenylyltransferase domain [14] [15]. The riboflavin kinase domain exhibits considerable sequence and structural homology with monofunctional riboflavin kinases and can catalyze the riboflavin kinase reaction independently [15].

The riboflavin kinase module possesses a globular structure comprising six antiparallel beta-sheets forming a beta-barrel, with an adjacent alpha-helix held together by seven independent loops [14]. The flavin mononucleotide adenylyltransferase module contains an alpha/beta dinucleotide binding domain within the active site and consists of five parallel beta-sheets adjacent to four alpha-helices [14].

Kinetic Mechanisms and Catalytic Properties

The riboflavin kinase reaction follows an ordered bi-bi mechanism where riboflavin binds first followed by adenosine triphosphate, with adenosine diphosphate released first followed by flavin mononucleotide [16]. For rat liver flavokinase, Km values are approximately 11 micromolar for riboflavin and 3.7 micromolar for adenosine triphosphate [16]. The flavin adenine dinucleotide synthase reaction also follows an ordered bi-bi mechanism with adenosine triphosphate binding prior to flavin mononucleotide, and pyrophosphate released before flavin adenine dinucleotide [16].

Specialized flavokinases, such as those found in Bacillus subtilis, exhibit unique substrate specificity for reduced riboflavin rather than oxidized riboflavin [17]. This enzyme displays an unusually low Km for the flavin substrate of 50 to 100 nanomolar and requires adenosine triphosphate as the obligatory phosphate donor [17]. The same enzyme preparation catalyzes flavin adenine dinucleotide synthesis from reduced flavin mononucleotide and adenosine triphosphate but cannot synthesize flavin adenine dinucleotide from oxidized flavin mononucleotide [17].

Structural Determinants and Active Site Architecture

The human riboflavin kinase structure reveals a unique beta-barrel fold with a novel active site architecture [18]. The enzyme contains an active site arch formed by a critical Loop 1 structure that appears to be essential for catalytic activity [18]. The nucleotide binding and phosphoryl transfer reaction occur beneath this arch, representing a previously unobserved active site arrangement in kinases or nucleotide hydrolases [18].

Key residues in the Corynebacterium ammoniagenes flavin adenine dinucleotide synthase have been identified through site-directed mutagenesis studies. For the riboflavin kinase activity, threonine-208 and asparagine-210 provide the active site geometry for binding and catalysis, while glutamate-268 functions as a catalytic base [19]. For the flavin mononucleotide adenylyltransferase activity, histidine-28, histidine-31, asparagine-125, and serine-164 contribute to the geometry of catalytically competent complexes [20].

Regulatory Mechanisms and Product Inhibition

The regulation of flavokinase and flavin adenine dinucleotide synthase activities involves complex feedback mechanisms. Human riboflavin kinase experiences competitive inhibition by both reaction products, with the complex containing both products being kinetically most stable [21]. Fast-kinetic studies demonstrate that despite preferential binding of reaction substrates, the enzyme exhibits moderate cooperativity in ligand binding with various substrate and product combinations [21].

The comparison of kinetic parameters between bacterial and human riboflavin kinases reveals species-specific mechanisms in riboflavin kinase catalysis, supporting the potential for these enzymes to serve as antimicrobial targets [21]. Product inhibition studies suggest that flavin adenine dinucleotide biosynthesis is regulated primarily by flavin adenine dinucleotide at the flavin adenine dinucleotide synthase reaction stage, based on the comparison of inhibition constants with physiological concentrations [16].

Mitochondrial Transport Mechanisms and Intracellular Localization

The intracellular distribution and mitochondrial localization of riboflavin and its coenzyme derivatives represent critical aspects of cellular metabolism, involving specialized transport systems and regulatory mechanisms that ensure proper flavin homeostasis [22] [23].

Mitochondrial Riboflavin Transport Systems

Mitochondria possess specific transport systems for riboflavin uptake from the cytosol, with the process being essential for mitochondrial flavoenzyme function [22] [23]. The mitochondrial riboflavin transporter, identified as SLC22A14, functions as a high-capacity, low-affinity transporter that mediates riboflavin entry into mitochondria [23]. Isotopic uptake assays revealed that human SLC22A14 exhibits a Vmax significantly higher than mouse Slc22a14, indicating species-specific differences in transport capacity [23].

The mitochondrial riboflavin transporter demonstrates remarkable specificity for riboflavin, with homology modeling and protein-ligand docking studies confirming riboflavin as the primary substrate [23]. The transporter exhibits high capacity transport characteristics, consistent with the substantial riboflavin requirements of mitochondrial flavoenzymes involved in oxidative phosphorylation and fatty acid oxidation [23].

Flavin Adenine Dinucleotide Transport and Cycling

Mitochondria also contain specialized transport systems for flavin adenine dinucleotide, enabling the movement of this coenzyme across mitochondrial membranes [22]. The riboflavin-flavin adenine dinucleotide cycle involves the coordinated action of mitochondrial riboflavin kinase and flavin adenine dinucleotide synthase, which convert imported riboflavin to flavin adenine dinucleotide, and flavin adenine dinucleotide pyrophosphatase, which can convert flavin adenine dinucleotide back to riboflavin [22].

In tobacco mitochondria, both riboflavin kinase and flavin adenine dinucleotide synthase activities are present, with the riboflavin kinase showing sigmoidal kinetics characterized by an S0.5 value of 0.32 micromolar, Vmax of 1.4 nanomoles per minute per milligram protein, and Hill coefficient of 3.1 [24]. The flavin adenine dinucleotide-forming enzymes are activated by magnesium chloride and reside in distinct monofunctional enzymes that can be separated in mitochondrial soluble and membrane-enriched fractions [24].

Cellular Riboflavin Transporter Systems

The cellular uptake of riboflavin is mediated by three specialized transporters: riboflavin transporter 1, riboflavin transporter 2, and riboflavin transporter 3 [25] [26]. These transporters exhibit distinct tissue distributions and functional properties that reflect their specialized roles in riboflavin homeostasis [25].

Riboflavin transporter 2 displays an open extracellular gate of 8 angstroms at the narrowest region between the N- and C-domains, allowing riboflavin passage [25]. In contrast, riboflavin transporter 3 maintains a closed extracellular gate stabilized by hydrophobic interactions and hydrogen bonds, with protonatable residues aspartate-119 and glutamate-145 dictating proton-dependent activity [25] [26].

The transport mechanism involves an alternating-access mechanism where the pseudo-symmetric N- and C-domains alternatively open on either side in a rocker-switch-like manner [25]. When riboflavin binds to the central site, it interacts with a tryptophan-asparagine pair and induces conformational changes that facilitate transport across the membrane [25].

Endocytic Pathways and Intracellular Trafficking

Alternative riboflavin uptake mechanisms involve receptor-mediated endocytosis, particularly relevant for certain cell types and physiological conditions [27]. Studies using rhodamine-labeled riboflavin conjugates demonstrate rapid internalization via a riboflavin-specific process into acidic vesicular compartments [27]. The intracellular distribution pattern closely resembles that of fluorescein isothiocyanate-transferrin, a well-characterized receptor-mediated endocytosis substrate [27].

Double-labeling fluorescence microscopy reveals that internalized riboflavin concentrates within vesicular structures associated with clathrin, rab5, and acidotropic markers, confirming involvement of classical endocytic machinery [27]. This pathway provides an additional mechanism for cellular riboflavin acquisition, particularly important under conditions of high metabolic demand or specialized physiological states [27].

Regulatory Integration and Metabolic Control

The intracellular localization and transport of riboflavin are subject to complex regulatory mechanisms that respond to cellular metabolic status and flavin requirements [28] [29]. Studies in pancreatic beta-cells reveal that riboflavin uptake is adaptively upregulated during riboflavin deficiency through transcriptional mechanisms and appears to be regulated by calcium/calmodulin-mediated pathways [29].

The mitochondrial transport systems show particular sensitivity to metabolic demands, with enhanced riboflavin uptake correlating with increased mitochondrial membrane potential and enhanced electron transport chain function [28]. This regulatory integration ensures that mitochondrial flavoenzymes maintain adequate cofactor availability for optimal energy metabolism and cellular function [28].

Data Tables

| Enzyme | Gene (E. coli) | Gene (B. subtilis) | Reaction | Cofactor Requirements |

|---|---|---|---|---|

| Guanosine triphosphate cyclohydrolase II | ribA | ribAB | GTP → 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate | None |

| Diaminohydroxyphosphoribosylaminopyrimidine deaminase | ribD | ribDG | Deamination of DARPP | None |

| Diaminohydroxyphosphoribosylaminopyrimidine reductase | ribD | ribDG | Reduction of side chain | NADPH |

| Riboflavin synthase | ribE | ribE | Dismutation of 6,7-dimethyl-8-ribityllumazine to riboflavin | None |

| 3,4-dihydroxy-2-butanone 4-phosphate synthase | ribB | ribAB | Ribulose-5-phosphate → 3,4-dihydroxy-2-butanone 4-phosphate | Mg²⁺ or Mn²⁺ |

| Lumazine synthase | ribH | ribH | Condensation to form 6,7-dimethyl-8-ribityllumazine | None |

| Regulation Type | Mechanism | Organism Examples | Effector Molecule |

|---|---|---|---|

| Transcriptional attenuation | FMN riboswitch forms terminator structure | Bacillus subtilis, Lactobacillus plantarum | FMN |

| Riboswitch control | FMN binding to riboswitch aptamer | Bacillus subtilis, Vibrio cholerae | FMN |

| Feedback inhibition | FAD/FMN inhibition of biosynthetic enzymes | Escherichia coli, Bacillus subtilis | FAD/FMN |

| Substrate channeling | Direct transfer between lumazine synthase and riboflavin synthase | Bacillus subtilis | Intermediate metabolites |

| Enzyme complex formation | Icosahedral capsid structure in B. subtilis | Bacillus subtilis | Structural organization |

| Product inhibition | Riboflavin kinase inhibition by FMN | Corynebacterium ammoniagenes | FMN |

| Enzyme | Organism Type | Structure | Km (riboflavin) | Metal Requirements |

|---|---|---|---|---|

| Riboflavin kinase (prokaryotic) | Bacteria | β-barrel fold | ~11 μM | Mg²⁺ |

| Riboflavin kinase (eukaryotic) | Mammals, yeasts | β-barrel fold | ~11 μM | Mg²⁺ |

| FAD synthase (prokaryotic) | Bacteria (N-terminal domain) | Nucleotidyltransferase domain | N/A | Mg²⁺ |

| FAD synthase (eukaryotic) | Mammals, yeasts | Separate enzyme | N/A | Mg²⁺ |

| Bifunctional FAD synthase | Most prokaryotes | Bifunctional protein | Variable | Mg²⁺ |

| Specialized flavokinase | Bacillus subtilis | Reduced riboflavin specific | 50-100 nM | Mg²⁺ or Zn²⁺ |

| Transport System | Localization | Transport Mechanism | Km Values | Regulatory Factors |

|---|---|---|---|---|

| Riboflavin transporter (RFVT1) | Placenta, intestinal basolateral | Facilitated diffusion | ~0.3 μM | Tissue-specific expression |

| Riboflavin transporter (RFVT2) | Brain, endocrine organs | Facilitated diffusion | ~0.2 μM | High brain expression |

| Riboflavin transporter (RFVT3) | Intestinal apical | Proton-coupled | ~0.5 μM | pH-dependent activity |

| Mitochondrial riboflavin transporter | Mitochondrial membrane | Carrier-mediated | High capacity, low affinity | Metabolic demand |

| FAD transporter | Mitochondrial membrane | Carrier-mediated | Variable | Energy status |

| Endocytic pathway | Vesicular compartments | Receptor-mediated endocytosis | N/A | Clathrin-mediated |

Purity

Physical Description

Orange-yellow solid; [Merck Index] Dark yellow powder; [Sigma-Aldrich MSDS]

Solid

ORANGE-YELLOW CRYSTALS.

Color/Form

Orange to yellow crystals or needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

-1.46 (LogP)

log Kow = -1.46

-1.46

Odor

Decomposition

280Â °C

Appearance

Melting Point

MP: Decomposes at 278-282 °C (darkens at about 240 °C)

290 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 119 of 120 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Riboflavin, also known as vitamin B2, is a water-soluble vitamin that belongs to the vitamin B complex group. Clinicians frequently prescribe riboflavin as part of a combined formulation with other B complex vitamins as a prophylactic supplement to manage and treat vitamin B2 deficiency. Riboflavin deficiency is a rare condition as it is present in various food choices. However, individuals who follow a diet low in meat and milk, which are considered the best sources of riboflavin, and certain specific groups of people, as discussed below, may be more susceptible to this deficiency.

Livertox Summary

Drug Classes

Therapeutic Uses

Riboflavin may be useful in treating microcytic anemia that occurs in patients with a familial metabolic disease associated with splenomegaly and glutathione reductase deficiency.

Although riboflavin has not been shown by well-controlled trials to have any therapeutic value, the drug also has been used for the management of acne, congenital methemoglobinemia, muscle cramps, and burning feet syndrome.

People undergoing hemodialysis or peritioneal dialysis and those with severe malabsorption are likely to require extra riboflavin. Women who are carrying more than one fetus or breastfeeding more than one infant are also likely to require more riboflavin. It is possible that individuals who are ordinarily extremely physically active may also have increased needs for riboflavin.

For more Therapeutic Uses (Complete) data for Riboflavin (11 total), please visit the HSDB record page.

Pharmacology

Riboflavin is an essential human nutrient that is a heat-stable and water-soluble flavin belonging to the vitamin B family. Riboflavin is a precursor of the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are of vital importance in normal tissue respiration, pyridoxine activation, tryptophan to niacin conversion, fat, carbohydrate, and protein metabolism, and glutathione reductase mediated detoxification. Riboflavin may also be involved in maintaining erythrocyte integrity. This vitamin is essential for healthy skin, nails, and hair.

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11H - Other plain vitamin preparations

A11HA - Other plain vitamin preparations

A11HA04 - Riboflavin (vit B2)

S - Sensory organs

S01 - Ophthalmologicals

S01X - Other ophthalmologicals

S01XA - Other ophthalmologicals

S01XA26 - Riboflavin

Mechanism of Action

Riboflavin is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for normal tissue respiration. Riboflavin is also required for activation of pyridoxine, conversion of tryptophan to niacin, and may be involved in maintaining erythrocyte integrity.

Riboflavin functions as the coenzyme for flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which primarily influence hydrogen transport in oxidative enzyme systems (eg, cytochrome C reductase, succinic dehydrogenase, xanthine oxidase).

Two active forms of riboflavin exist ... coenzyme flavin mononucleotide (FMN) and coenzyme flavin adenine dinucleotide (FAD). They are formed by reaction of riboflavin with 1 and 2 molecules of ATP as follow: riboflavin + ATP = riboflavin-P (FMN) + ADP; FMN + ATP = riboflavin-ADP (FAD) + PP.

Riboflavin is a water-soluble, yellow, fluorescent compound. The primary form of the vitamin is as an integral component of the coenzymes flavin mononucleotide (FMN) and flavin-adenine dinucleotide (FAD). It is in these bound coenzyme forms that riboflavin functions as a catalyst for redox reactions in numerous metabolic pathways and in energy production. ... The redox reactions in which flavocoenzymes participate include flavoprotein-catalyzed dehydrogenations that are both pyridine nucleotide (niacin) dependent and independent, reactions with sulfur-containing compounds, hydroxylations, oxidative decarboxylations (involving thiamin as its pyrophosphate), dioxygenations, and reduction of oxygen to hydrogen peroxide. There are obligatory roles of flavocoenzymes in the formation of some vitamins and their coenzymes. For example, the biosynthesis of two niacin-containing coenzymes from tryptophan occurs via FAD-dependent kynurenine hydroxylase, an FMN-dependent oxidase catalyzes the conversion of the 5'-phosphates of vitamin B6 to coenzymic pyridoxal 5'-phosphate, and an FAD-dependent dehydrogenase reduces 5,10-methylene-tetrahydrofolate to the 5'-methyl product that interfaces with the B12-dependent formation of methionine from homocysteine and thus with sulfur amino acid metabolism.

For more Mechanism of Action (Complete) data for Riboflavin (7 total), please visit the HSDB record page.

Other CAS

Absorption Distribution and Excretion

Riboflavin is readily absorbed from the upper GI tract; however, absorption of the drug involves active transport mechanisms and the extent of GI absorption is limited by the duration of contact of the drug with the specialized segment of mucosa where absorption occurs. Riboflavin 5-phosphate is rapidly and almost completely dephosphorylated in the GI lumen before absorption occurs. The extent of GI absorption of riboflavin is increased when the drug is administered with food and is decreased in patients with hepatitis, cirrhosis, biliary obstruction, or in those receiving probenecid.

Primary absorption of riboflavin occurs in the small intestine via a rapid, saturable transport system. A small amount is absorbed in the large intestine. The rate of absorption is proportional to intake, and it increases when riboflavin is ingested along with other foods and in the presence of bile salts. At low intake levels, most absorption of riboflavin occurs via an active or facilitated transport system. At higher levels of intake, riboflavin can be absorbed by passive diffusion.

In the plasma, a large portion of riboflavin associates with other proteins, mainly immunoglobulins, for transport. Pregnancy increases the level of carrier proteins available for riboflavin, which results in a higher rate of riboflavin uptake at the maternal surface of the placenta.

In the stomach, gastric acidification releases most of the coenzyme forms of riboflavin (flavin-adenine dinucleotide (FAD) and flavin mononucleotide (FMN)) from the protein. The noncovalently bound coenzymes are then hydrolyzed to riboflavin by nonspecific pyrophosphatases and phosphatases in the upper gut. Primary absorption of riboflavin occurs in the proximal small intestine via a rapid, saturable transport system. The rate of absorption is proportional to intake, and it increases when riboflavin is ingested along with other foods and in the presence of bile salts. A small amount of riboflavin circulates via the enterohepatic system. At low intake levels most absorption of riboflavin is via an active or facilitated transport system.

For more Absorption, Distribution and Excretion (Complete) data for Riboflavin (16 total), please visit the HSDB record page.

Metabolism Metabolites

Free riboflavin is converted in the intestinal mucosa into flavin mononucleotide which is transformed into flavin adenine dinucleotide in the liver.

The metabolism of riboflavin is a tightly controlled process that depends on the riboflavin status of the individual. Riboflavin is converted to coenzymes within the cellular cytoplasm of most tissues but mainly in the small intestine, liver, heart, and kidney. The metabolism of riboflavin begins with the adenosine triphosphate (ATP)-dependent phosphorylation of the vitamin to flavin mononucleotide (FMN). Flavokinase, the catalyst for this conversion, is under hormonal control. FMN can then be complexed with specific apoenzymes to form a variety of flavoproteins; however, most is converted to flavin-adenine dinucleotide (FAD) by FAD synthetase. As a result, FAD is the predominant flavocoenzyme in body tissues. Production of FAD is controlled by product inhibition such that an excess of FAD inhibits its further production.

The biosynthesis of one riboflavin molecule requires one molecule of GTP and two molecules of ribulose 5-phosphate as substrates. GTP is hydrolytically opened, converted into 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione by a sequence of deamination, side chain reduction and dephosphorylation. Condensation with 3,4-dihydroxy-2-butanone 4-phosphate obtained from ribulose 5-phosphate leads to 6,7-dimethyl-8-ribityllumazine. The final step in the biosynthesis of the vitamin involves the dismutation of 6,7-dimethyl-8-ribityllumazine catalyzed by riboflavin synthase. The mechanistically unusual reaction involves the transfer of a four-carbon fragment between two identical substrate molecules. The second product, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, is recycled in the biosynthetic pathway by 6,7-dimethyl-8-ribityllumazine synthase. This article will review structures and reaction mechanisms of riboflavin synthases and related proteins up to 2007 and 122 references are cited.

Hepatic. Half Life: 66-84 minutes

Wikipedia

Drug Warnings

No short-term side effects /were observed/ in 49 patients treated with 400 mg/day of riboflavin taken with meals for at least 3 months. One patient receiving riboflavin and aspirin withdrew from the study because of gastric upset. This isolated finding may be an anomaly because no side effects were reported in other patients.

Maternal Medication usually Compatible with Breast-Feeding: Riboflavin: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/

Infants treated for hyperbilirubinemia may also be sensitive to excess riboflavin.

For more Drug Warnings (Complete) data for Riboflavin (6 total), please visit the HSDB record page.

Biological Half Life

The biologic half-life of riboflavin is about 66-84 minutes following oral or IM administration of a single large dose in healthy individuals.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Skin conditioning; Hair dyeing; Cosmetic colorant

Methods of Manufacturing

Riboflavin can be produced microbiologically. At present, the microorganisms Bacillus subtilis, the ascomycetes Eremothecium ashbyii, Ashbya gossypii, and the yeasts Candida flareri and Saccharomyces cerevisiae are used. The nutrient media employed are molasses or plant oils as carbon source, inorganic salts, amino acids, animal or plant peptones and proteins, as well as vitamin additives. In a sterile aerobic submerged process, yields much higher than 10 grams of riboflavin per liter of culture broth are obtained in a few days with good aeration and stirring at temperatures below 30 °C. After separation of the biomass, evaporation and drying of the concentrate, an enriched product with a vitamin B2 content of up to 80% is obtained. The majority of the riboflavin produced by fermentation is used in animal feeds.

Condensation of d-ribose with 3,4-xylidine resulting in N-d -ribityl-3,4-xylidine, which is either coupled with a diazonium salt followed by reduction and reaction with alloxan, or reacted with barbituric acid; fermentation of carbohydrate materials by bacteria, yeast, or fungi

General Manufacturing Information

The rumen microbial flora are a rich source of vitamins to the ruminant, and that the fecal bacterial flora are a major vitamin source for coprophagic rodents. There is also good evidence that the gut bacterial flora are a significant source of a range of vitamins to the human. In this paper evidence is presented that gut bacteria are a significant source of a range of vitamins, particularly those of the B group and vitamin K.

Recommended daily dietary allowance of Food and Nutrition Board ... is 0.4 to 0.6 mg for infants, 0.8 to 1.2 mg for children up to 10 yr, 1.2 to 2.8 mg for adolescents and adults, and slightly higher for women during pregnancy and lactation.

Minimal requirement for riboflavin to prevent clinical signs of deficiency appears to be less than 0.35 mg/1000 kcal.

... Widely distributed in nature, in ... plants and animals as an essential constituent of all living cells, and is therefore widely distributed in small amounts in foods.

Commercial ... distiller's residues (indirectly from dextrose, lactose, yeast, and whey)

Analytic Laboratory Methods

Method: AOAC 940.33; Procedure: turbidimetric and titrimetric methods; Analyte: riboflavin; Matrix: vitamin preparations; Detection Limit: not provided.

Method: AOAC 960.46; Procedure: titrimetric and turbidimetric microbiological method; Analyte: riboflavin; Matrix: foods; Detection Limit: not provided.

Method: AOAC 985.31; Procedure: fluorometric method; Analyte: riboflavin; Matrix: infant formula/ready-to-feed milk-based infant formula; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for Riboflavin (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Erythrocyte flavin has been used as an indicator of the cellular concentration of the vitamin in its coenzyme forms because these coenzymes comprise over 90 percent of flavin. Because of the instability of the predominant flavin-adenine dinucleotide (FAD), which is rapidly hydrolyzed enzymatically when cells rupture, erythrocyte flavins are deliberately hydrolyzed and measured either microbiologically or fluorometrically as riboflavin. Values greater than 400 nmol/L (15 ug/100 mL) of cells are considered adequate (based on other observations and measurements) and values below 270 nmol/L (10 ug/100 mL) reflect deficiency. Because the margin of difference between adequacy and inadequacy is rather small, there is some concern about the sensitivity and interpretation of results. After mild hydrolysis to convert FAD to the more stable flavin mononucleotide (FMN), high-performance liquid chromatography (HPLC) separation leads to a more exact determination of FMN plus traces of riboflavin. This is a useful indicator that reflects the functional, cellularly trapped forms of riboflavin.

Storage Conditions

Interactions

The rate and extent of absorption of riboflavin are reportedly affected by propantheline bromide. Prior administration of propantheline bromide delayed the rate of absorption of riboflavin but increased the total amount absorbed, presumably by increasing the residence time of riboflavin at GI absorption sites.

Alcohol impairs intestinal absorption of riboflavin.

Concurrent use /with probenecid/ decreases gastrointestinal absorption of riboflavin; requirements for riboflavin may be increased in patients receiving probenecid.

For more Interactions (Complete) data for Riboflavin (7 total), please visit the HSDB record page.

Stability Shelf Life

Solutions undergo decomp under the influence of visible or ultraviolet light

In neutral solution it is relatively heat stable if protected from light

Stable in acid solution and in the presence of oxidizing agents, but very sensitive to alkali and light

For more Stability/Shelf Life (Complete) data for Riboflavin (6 total), please visit the HSDB record page.

Dates

2: Kundu B, Sarkar D, Ray N, Talukdar A. Understanding the riboflavin biosynthesis pathway for the development of antimicrobial agents. Med Res Rev. 2019 Jul;39(4):1338-1371. doi: 10.1002/med.21576. Epub 2019 Mar 29. Review. PubMed PMID: 30927319.

3: O'Callaghan B, Bosch AM, Houlden H. An update on the genetics, clinical presentation, and pathomechanisms of human riboflavin transporter deficiency. J Inherit Metab Dis. 2019 Jul;42(4):598-607. doi: 10.1002/jimd.12053. Epub 2019 Feb 21. Review. PubMed PMID: 30793323.

4: Balasubramaniam S, Christodoulou J, Rahman S. Disorders of riboflavin metabolism. J Inherit Metab Dis. 2019 Jul;42(4):608-619. doi: 10.1002/jimd.12058. Epub 2019 Mar 11. Review. PubMed PMID: 30680745.

5: Peechakara BV, Gupta M. Vitamin B2 (Riboflavin). 2019 Oct 1. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2020 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK525977/ PubMed PMID: 30247852.

6: Sepúlveda Cisternas I, Salazar JC, García-Angulo VA. Overview on the Bacterial Iron-Riboflavin Metabolic Axis. Front Microbiol. 2018 Jul 5;9:1478. doi: 10.3389/fmicb.2018.01478. eCollection 2018. Review. PubMed PMID: 30026736; PubMed Central PMCID: PMC6041382.

7: Saedisomeolia A, Ashoori M. Riboflavin in Human Health: A Review of Current Evidences. Adv Food Nutr Res. 2018;83:57-81. doi: 10.1016/bs.afnr.2017.11.002. Epub 2018 Feb 2. Review. PubMed PMID: 29477226.

8: Mahabadi N, Bhusal A, Banks SW. Riboflavin Deficiency. 2019 Jul 3. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2020 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK470460/ PubMed PMID: 29262062.

9: Naghashpour M, Jafarirad S, Amani R, Sarkaki A, Saedisomeolia A. Update on riboflavin and multiple sclerosis: a systematic review. Iran J Basic Med Sci. 2017 Sep;20(9):958-966. doi: 10.22038/IJBMS.2017.9257. Review. PubMed PMID: 29085589; PubMed Central PMCID: PMC5651462.

10: Marashly ET, Bohlega SA. Riboflavin Has Neuroprotective Potential: Focus on Parkinson's Disease and Migraine. Front Neurol. 2017 Jul 20;8:333. doi: 10.3389/fneur.2017.00333. eCollection 2017. Review. PubMed PMID: 28775706; PubMed Central PMCID: PMC5517396.

11: Yonemura S, Doane S, Keil S, Goodrich R, Pidcoke H, Cardoso M. Improving the safety of whole blood-derived transfusion products with a riboflavin-based pathogen reduction technology. Blood Transfus. 2017 Jul;15(4):357-364. doi: 10.2450/2017.0320-16. Epub 2017 May 11. Review. PubMed PMID: 28665269; PubMed Central PMCID: PMC5490732.

12: Thompson DF, Saluja HS. Prophylaxis of migraine headaches with riboflavin: A systematic review. J Clin Pharm Ther. 2017 Aug;42(4):394-403. doi: 10.1111/jcpt.12548. Epub 2017 May 8. Review. PubMed PMID: 28485121.

13: Maier P, Reinhard T. [Riboflavin UVA crosslinking in progressive keratoconus]. Ophthalmologe. 2017 Jun;114(6):571-586. doi: 10.1007/s00347-017-0500-4. Review. German. PubMed PMID: 28477073.

14: Udhayabanu T, Manole A, Rajeshwari M, Varalakshmi P, Houlden H, Ashokkumar B. Riboflavin Responsive Mitochondrial Dysfunction in Neurodegenerative Diseases. J Clin Med. 2017 May 5;6(5). pii: E52. doi: 10.3390/jcm6050052. Review. PubMed PMID: 28475111; PubMed Central PMCID: PMC5447943.

15: Chan TC, Chow VW, Jhanji V. Collagen Cross-linking With Photoactivated Riboflavin (PACK-CXL) for Bacterial Keratitis After Small Incision Lenticule Extraction (SMILE). J Refract Surg. 2017 Apr 1;33(4):278-280. doi: 10.3928/1081597X-20170126-01. Review. PubMed PMID: 28407169.

16: García-Angulo VA. Overlapping riboflavin supply pathways in bacteria. Crit Rev Microbiol. 2017 Mar;43(2):196-209. doi: 10.1080/1040841X.2016.1192578. Epub 2016 Nov 8. Review. PubMed PMID: 27822970.

17: McNulty H, Strain JJ, Hughes CF, Ward M. Riboflavin, MTHFR genotype and blood pressure: A personalized approach to prevention and treatment of hypertension. Mol Aspects Med. 2017 Feb;53:2-9. doi: 10.1016/j.mam.2016.10.002. Epub 2016 Oct 6. Review. PubMed PMID: 27720779.

18: Revuelta JL, Ledesma-Amaro R, Lozano-Martinez P, Díaz-Fernández D, Buey RM, Jiménez A. Bioproduction of riboflavin: a bright yellow history. J Ind Microbiol Biotechnol. 2017 May;44(4-5):659-665. doi: 10.1007/s10295-016-1842-7. Epub 2016 Sep 30. Review. PubMed PMID: 27696023.

19: Henriques BJ, Lucas TG, Gomes CM. Therapeutic Approaches Using Riboflavin in Mitochondrial Energy Metabolism Disorders. Curr Drug Targets. 2016;17(13):1527-34. Review. PubMed PMID: 27527619.

20: O'Brart DP. Riboflavin for corneal cross-linking. Drugs Today (Barc). 2016 Jun;52(6):331-46. doi: 10.1358/dot.2016.52.6.2494140. Review. PubMed PMID: 27458610.

Explore Compound Types